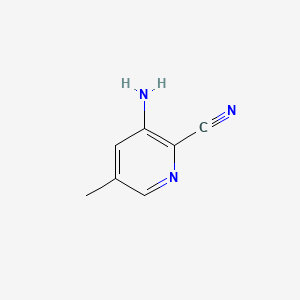











|
REACTION_CXSMILES
|
[C:1]([C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][C:6]([CH3:12])=[CH:5][N:4]=1)#[N:2].C([O-])(O)=O.[Na+].O>C(O)(=O)C.CCOC(C)=O.[Fe]>[NH2:9][C:8]1[C:3]([C:1]#[N:2])=[N:4][CH:5]=[C:6]([CH3:12])[CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
97 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=NC=C(C=C1[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
850 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
99.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
with gentle warming
|
|
Type
|
ADDITION
|
|
Details
|
added to the above reaction mixture drop wise
|
|
Type
|
STIRRING
|
|
Details
|
with efficient stirring so that the reaction temperature
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was further stirred for an addition 30 min
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
|
Type
|
WASH
|
|
Details
|
washed with EtOAc (1×500 mL, 3×250 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Combined EtOAc layers were evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain dark brown solid which
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain homogeneous
|
|
Type
|
EXTRACTION
|
|
Details
|
this aqueous layer was extracted with EtOAc (1×750 mL, 2×500 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
Combined EtOAc layers were filtered through small pad of silica gel (sand-SiO2-sand in sintered funnel)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NC=C(C1)C)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 60 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |